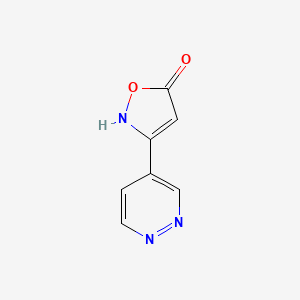
2-Amino-4-(difluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F2N3. This compound is part of the nicotinonitrile family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its unique structural properties. The presence of both amino and difluoromethyl groups in the nicotinonitrile framework enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-chloro-4-(difluoromethyl)nicotinonitrile with ammonia or an amine source under controlled conditions. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutyl ammonium bromide can be employed to accelerate the reaction and improve selectivity. The use of eco-friendly solvents and conditions is also a focus to minimize environmental impact.
化学反应分析
Types of Reactions
2-Amino-4-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
2-Amino-4-(difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism by which 2-Amino-4-(difluoromethyl)nicotinonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its structure and the target involved.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(difluoromethyl)nicotinonitrile
- 2-Amino-5-(difluoromethyl)nicotinonitrile
- 2-Amino-6-(difluoromethyl)nicotinonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(difluoromethyl)nicotinonitrile is unique due to the position of the difluoromethyl group, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications.
属性
分子式 |
C7H5F2N3 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2-amino-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)4-1-2-12-7(11)5(4)3-10/h1-2,6H,(H2,11,12) |
InChI 键 |
QTUANVLYAODWNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C(F)F)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


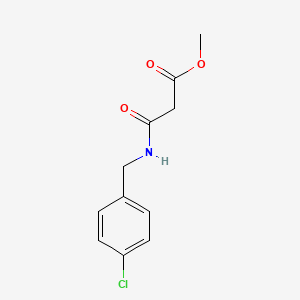
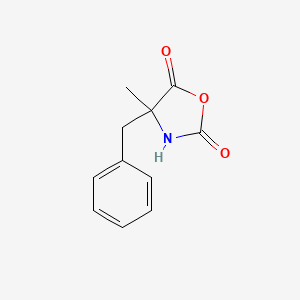

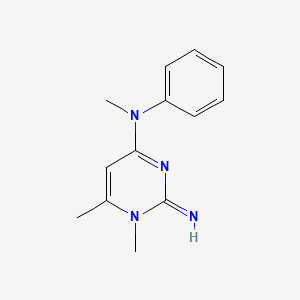
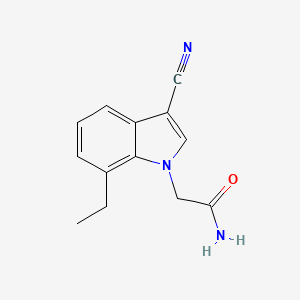
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
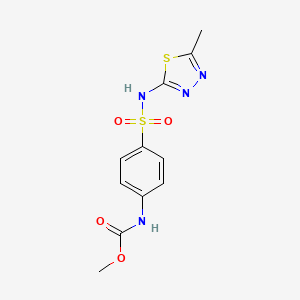
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
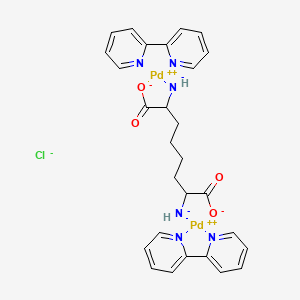
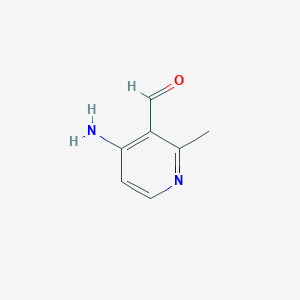
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

